1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide
Description
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide is a substituted thiosemicarbazide derivative characterized by two distinct aromatic moieties:
- A 2-(4-chloro-2-methylphenoxy)acetyl group at position 1 of the thiosemicarbazide backbone.
- A 4-chlorophenyl group at position 2.
Its synthesis typically involves the reaction of substituted acetohydrazides with aromatic acid chlorides or isothiocyanates under reflux conditions, followed by recrystallization from ethanol or acetone .
Properties
IUPAC Name |
1-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-(4-chlorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2S/c1-10-8-12(18)4-7-14(10)23-9-15(22)20-21-16(24)19-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,20,22)(H2,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXSEYORUHOXKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide, with the CAS number 893327-61-2, is a thiosemicarbazide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, which includes a thiosemicarbazide moiety and chlorinated phenyl groups, suggests significant pharmacological properties.
- Molecular Formula: C16H15Cl2N3O2S
- Molecular Weight: 384.28 g/mol
- Chemical Structure: The compound features a thiosemicarbazide backbone with substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that thiosemicarbazides exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The specific compound has shown promising results in various studies:
Antimicrobial Activity
The antibacterial activity of thiosemicarbazides is often linked to their ability to disrupt bacterial cell walls and inhibit essential metabolic processes. In particular, the presence of electron-withdrawing groups like chlorine enhances the electron delocalization within the molecule, increasing its reactivity against microbial targets .
Anticancer Activity
Several studies have evaluated the cytotoxic effects of thiosemicarbazides against various cancer cell lines. For instance, in vitro assays demonstrated that compounds similar to this compound exhibit significant cytotoxicity against liver carcinoma (HEPG2) and breast cancer (MCF7) cell lines. The IC50 values for these compounds were notably lower than those for standard chemotherapeutics like doxorubicin, indicating a potential for development as anticancer agents .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | HEPG2 | 9.08 | |
| Doxorubicin | HEPG2 | 11.68 | |
| 1-(4-Chlorophenyl)thiosemicarbazide | MCF7 | <10 |
The mechanism by which thiosemicarbazides exert their anticancer effects often involves the induction of apoptosis in cancer cells. This is mediated through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial regulators of cell death pathways. Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer cell survival, enhancing their therapeutic potential .
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that thiosemicarbazide derivatives possess considerable antibacterial properties. The presence of chlorine substituents in the phenyl rings of compounds like 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide has been linked to increased antibacterial activity due to enhanced electron delocalization within the thiosemicarbazide moiety. This property allows for better interaction with bacterial enzymes and cellular components, leading to effective inhibition of bacterial growth .
Anticancer Potential
The compound has also shown promise in anticancer research. Thiosemicarbazides are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have indicated that the structural features of this compound contribute to its cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with DNA and disrupt cellular processes essential for cancer cell survival .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves the reaction of thiosemicarbazide with appropriate acyl chlorides or esters under controlled conditions. The mechanism of action is primarily based on the formation of reactive intermediates that can interact with biological macromolecules, leading to cellular damage or death in pathogenic bacteria and cancer cells.
Case Study 1: Antibacterial Efficacy
In a comparative study, various thiosemicarbazide derivatives were tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, suggesting a potential role as effective antibacterial agents .
Case Study 2: Anticancer Activity Assessment
Another research effort focused on evaluating the anticancer properties of this compound against multiple cancer cell lines using MTT assays. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutics .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiosemicarbazide Derivatives
Key Observations :
- Chlorine Substitution : The presence of chloro groups (e.g., 4-chlorophenyl) enhances lipophilicity and DNA-binding capacity, as seen in compound 4 and stomach cancer-active derivatives .
- Electron-Withdrawing Groups : Nitro (e.g., 4-nitrophenyl in ) or trifluoromethyl groups (e.g., SC6 in ) improve metabolic stability and target affinity.
- Phenoxy vs.
Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide, and how are intermediates characterized?
- Synthetic Methodology :
- Step 1 : React 4-chloro-2-methylphenol with chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetyl chloride.
- Step 2 : Couple the intermediate with 4-(4-chlorophenyl)thiosemicarbazide via nucleophilic acyl substitution under anhydrous conditions (e.g., in dry THF with triethylamine as a base) .
- Step 3 : Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
- Characterization :
Q. How does the substitution pattern on the phenyl rings influence the compound’s solubility and stability?
Q. What in vitro assays are recommended to screen for biological activity?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory : COX-2 inhibition assay (ELISA) with indomethacin as a positive control .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
Q. How should researchers resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in anti-inflammatory efficacy between studies may arise from assay conditions (e.g., serum concentration in cell culture).
- Resolution :
Replicate assays under standardized conditions (e.g., 10% FBS in DMEM).
Validate target engagement via Western blot (e.g., NF-κB pathway inhibition) .
Cross-validate with in vivo models (e.g., carrageenan-induced paw edema in rats) .
Q. What computational tools are suitable for predicting binding modes and pharmacokinetics?
Q. How can structure-activity relationships (SAR) guide derivative design?
Q. What analytical techniques are critical for purity assessment and batch consistency?
Q. How do crystallographic data inform formulation strategies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
